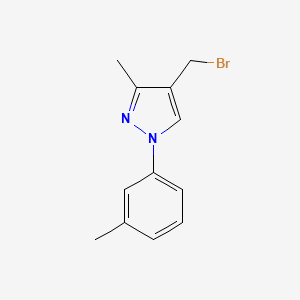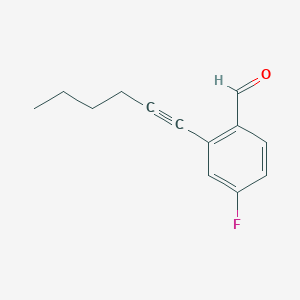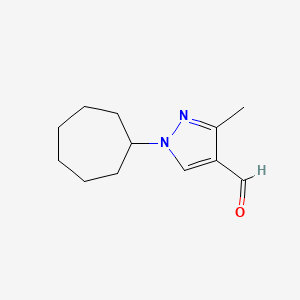![molecular formula C9H11BrN2O B15277067 3-[(Azetidin-3-yloxy)methyl]-5-bromopyridine](/img/structure/B15277067.png)
3-[(Azetidin-3-yloxy)methyl]-5-bromopyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Azetidin-3-yloxy)methyl]-5-bromopyridine is a chemical compound with the molecular formula C9H11BrN2O and a molecular weight of 243.10 g/mol It is a brominated pyridine derivative that contains an azetidine ring, which is a four-membered nitrogen-containing heterocycle
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Azetidin-3-yloxy)methyl]-5-bromopyridine typically involves the reaction of 5-bromopyridine-3-carbaldehyde with azetidine-3-ol in the presence of a base. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the azetidine ring. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(Azetidin-3-yloxy)methyl]-5-bromopyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The azetidine ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically carried out using nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in organic solvents like toluene or THF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
3-[(Azetidin-3-yloxy)methyl]-5-bromopyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 3-[(Azetidin-3-yloxy)methyl]-5-bromopyridine is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[(Azetidin-3-yloxy)methyl]-5-methyl-1,2,4-oxadiazole
- 3-(Azetidin-3-yl)-5-methyl-1,2-oxazole hydrochloride
Uniqueness
3-[(Azetidin-3-yloxy)methyl]-5-bromopyridine is unique due to the presence of both the azetidine ring and the bromopyridine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C9H11BrN2O |
|---|---|
Molekulargewicht |
243.10 g/mol |
IUPAC-Name |
3-(azetidin-3-yloxymethyl)-5-bromopyridine |
InChI |
InChI=1S/C9H11BrN2O/c10-8-1-7(2-11-3-8)6-13-9-4-12-5-9/h1-3,9,12H,4-6H2 |
InChI-Schlüssel |
LYWNFQFJFBMLAO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)OCC2=CC(=CN=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


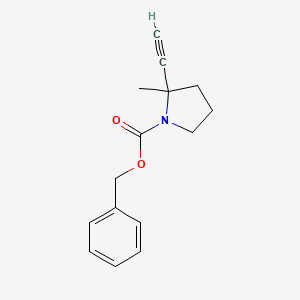
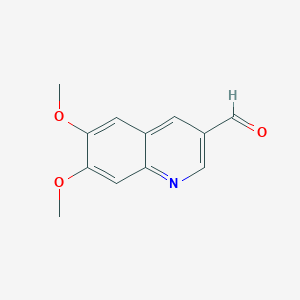

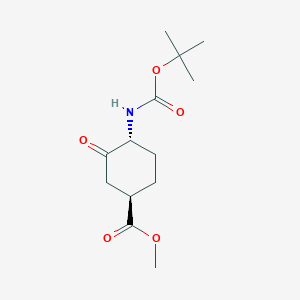
![(1R,4S,5R,6R)-Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-ene-5,6-dicarboxylic acid](/img/structure/B15277007.png)
![4-({1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}formamido)butanoic acid](/img/structure/B15277030.png)

![5'-(tert-Butyl) 3'-ethyl 2',7'-dihydrospiro[cyclopropane-1,6'-pyrazolo[4,3-c]pyridine]-3',5'(4'H)-dicarboxylate](/img/structure/B15277040.png)


